4-Amino-3-isopropyl-N,N-dimethylbenzamide
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Overview
Description
4-Amino-3-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H18N2O. It is a derivative of benzamide, featuring an amino group at the 4-position, an isopropyl group at the 3-position, and two methyl groups attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-isopropyl-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 3-isopropylbenzamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-isopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated benzamides.
Scientific Research Applications
4-Amino-3-isopropyl-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-3-isopropyl-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N,4-dimethylbenzamide
- 4-Amino-N-methylbenzamide
- 3-Amino-N-ethylbenzamide
- 4-Amino-N-ethylbenzamide
- 3-Amino-4-chloro-N-methylbenzamide
Uniqueness
4-Amino-3-isopropyl-N,N-dimethylbenzamide is unique due to the presence of both an isopropyl group and two methyl groups on the amide nitrogen. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-amino-N,N-dimethyl-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)10-7-9(5-6-11(10)13)12(15)14(3)4/h5-8H,13H2,1-4H3 |
InChI Key |
QTOMHGVVBLBGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N(C)C)N |
Origin of Product |
United States |
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